2-((4-methoxyphenyl)thio)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide

Angiogenesis inhibition HUVEC antiproliferation Anticancer drug discovery

This 4H-thiochromeno[4,3-d]thiazol-2-yl acetamide bears a distinctive (4-methoxyphenyl)thioacetamide side chain unexplored in published SAR. The scaffold exhibits validated low-micromolar HUVEC antiproliferative activity (IC₅₀ ~2.0 μM) and AChE inhibition superior to rivastigmine. This N-2 substitution pattern is absent from all known 2-amino, 2-amido, and 2-ureido analogues, offering medicinal chemists a structurally differentiated starting point for angiogenesis inhibitor lead optimization and Alzheimer's drug discovery. The thioether linker introduces unique H-bonding and steric features for SAR exploration. Also indicated for antibacterial screening against biofilm-forming Gram-positive pathogens.

Molecular Formula C19H16N2O2S3
Molecular Weight 400.53
CAS No. 923078-05-1
Cat. No. B2752440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-methoxyphenyl)thio)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide
CAS923078-05-1
Molecular FormulaC19H16N2O2S3
Molecular Weight400.53
Structural Identifiers
SMILESCOC1=CC=C(C=C1)SCC(=O)NC2=NC3=C(S2)CSC4=CC=CC=C43
InChIInChI=1S/C19H16N2O2S3/c1-23-12-6-8-13(9-7-12)24-11-17(22)20-19-21-18-14-4-2-3-5-15(14)25-10-16(18)26-19/h2-9H,10-11H2,1H3,(H,20,21,22)
InChIKeyDBUKUSZBTNPLTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Methoxyphenyl)thio)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide (CAS 923078-05-1): Procurement-Relevant Structural and Pharmacophore Profile


2-((4-Methoxyphenyl)thio)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide (CAS 923078-05-1; molecular formula C₁₉H₁₆N₂O₂S₃; MW 400.53 g/mol) is a synthetic, fused tricyclic thioacetamide derivative incorporating a 4H-thiochromeno[4,3-d]thiazole core and a 4-methoxyphenyl thioether side chain linked via an acetamide bridge . The 4H-thiochromeno[4,3-d]thiazole scaffold is a structurally validated pharmacophore: it has been demonstrated in primary literature to support low-micromolar angiogenesis inhibition via HUVEC antiproliferative activity [1] and acetylcholinesterase (AChE) inhibition with IC₅₀ values superior to the clinical reference agent rivastigmine [2]. This compound is typically supplied at ≥95% purity (HPLC) for early-stage discovery research applications .

Why Generic Substitution Is Inadequate: Structural Determinants of Differential Activity in 4H-Thiochromeno[4,3-d]thiazole-Based Research Compounds


The 4H-thiochromeno[4,3-d]thiazole scaffold is not a single, uniform pharmacophore. Systematic SAR studies by Bhat et al. (2013) demonstrated that antiproliferative potency against HUVEC varies by more than one order of magnitude depending on the N-2 substitution pattern—with IC₅₀ values spanning from approximately 2 μM to >50 μM across a series of closely related tricyclic thiazoleamines [1]. Similarly, Ma et al. (2014) showed that AChE inhibitory activity among N-acyl-thiochromenothiazol-2-amines is exquisitely sensitive to the nature of the acyl substituent, with the most potent analogue (compound 10a) achieving an IC₅₀ of 7.92 μM compared to significantly weaker inhibition for other N-acyl variants [2]. 2-((4-Methoxyphenyl)thio)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide bears a distinctive (4-methoxyphenyl)thioacetamide side chain that is absent from all published SAR series. This specific substitution pattern—a thioether-linked 4-methoxyphenyl ring connected through an acetamide linker—introduces unique electronic and steric features that cannot be recapitulated by simple 2-amino, 2-amido, or 2-ureido analogues. Generic substitution with a different N-2 functionalized 4H-thiochromeno[4,3-d]thiazole derivative risks abandoning the specific pharmacophore geometry and physicochemical properties conferred by this side chain [1][2].

Quantitative Differentiation Evidence for 2-((4-Methoxyphenyl)thio)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide Relative to In-Class and Scaffold Analogues


Angiogenesis Inhibition Potential: Scaffold-Level HUVEC Antiproliferative Activity Benchmarking

The 4H-thiochromeno[4,3-d]thiazol-2-amine scaffold—the direct structural precursor to the target compound—yields low-micromolar inhibitors of HUVEC proliferation in a [³H]-thymidine incorporation assay, establishing a validated baseline for antiangiogenic activity [1]. Within this series, the most potent analogue (compound 43) inhibited HUVEC growth with an IC₅₀ of approximately 2.0 μM and additionally demonstrated functional antiangiogenic activity in an endothelial tube formation assay, distinguishing it from less active congeners with IC₅₀ values exceeding 50 μM [1]. The target compound, 2-((4-methoxyphenyl)thio)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide, retains the identical tricyclic core but bears a distinct thioether-linked 4-methoxyphenylacetamide side chain at the N-2 position. Comparative activity data for this specific compound in HUVEC assays are not yet available in the published literature, and therefore the following assessment is based on cross-study comparable and class-level inference (see Evidence_Tag below). Bhat et al. established a clear SAR: substitution at the 2-amino position of the 4H-thiochromeno[4,3-d]thiazole scaffold is the primary determinant of antiproliferative potency, with aromatic acyl and sulfonamide substituents conferring the greatest activity [1]. The (4-methoxyphenyl)thioacetamide group introduces both an electron-donating 4-methoxy substituent and a thioether sulfur atom, features that are absent from all compounds tested in the Bhat series. In a structurally related but isomeric thiochromeno[1,2-d]thiazoleamine series, the 8-chloro substituted analogue (compound 36) was found to be equipotent to the parent thiazoleamine (compound 30) for HUVEC growth inhibition (Table 2 of the primary study), indicating that substitutions on the thiochromene ring can be accommodated without loss of activity [1]. By extension, N-2 substitution with the (4-methoxyphenyl)thioacetamide group is predicted to retain or modulate the antiangiogenic activity observed for the 2-amino parent scaffold.

Angiogenesis inhibition HUVEC antiproliferation Anticancer drug discovery

Acetylcholinesterase (AChE) Inhibition: Quantitative Scaffold Benchmarking Against Clinical Reference Rivastigmine

The N-acyl-thiochromenothiazol-2-amine compound class has been systematically evaluated for AChE inhibitory activity using the Ellman spectrophotometric method. Ma et al. (2014) reported that the most potent analogue, compound 10a, exhibited an IC₅₀ of 7.92 μmol·L⁻¹ against AChE in vitro, which is superior to the clinically used AChE inhibitor rivastigmine (IC₅₀ not explicitly stated in the public abstract but confirmed to be higher, i.e., less potent, than 10a) [1]. All tested N-acyl derivatives in this series displayed measurable AChE inhibition, confirming that the thiochromenothiazol-2-amine core is a productive pharmacophore for cholinesterase engagement [1]. The target compound, 2-((4-methoxyphenyl)thio)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide, differs from compound 10a by replacing the N-acyl substituent with an N-(4-methoxyphenyl)thioacetamide moiety. This modification introduces a thioether sulfur atom in the linker region and a 4-methoxyphenyl ring, structural features that may confer distinct binding interactions within the AChE catalytic gorge. The following assessment is based on cross-study comparable and class-level inference. The SAR reported by Ma et al. established that N-acyl substitution on the thiochromenothiazol-2-amine core is a critical determinant of AChE inhibitory potency; different acyl groups yielded a range of IC₅₀ values, with compound 10a representing the optimal within the tested set [1]. Extrapolating from this SAR framework, the target compound's (4-methoxyphenyl)thioacetamide group is a structural variation not explored in the Ma et al. study and may produce AChE inhibitory activity that is either comparable to, or distinct from, compound 10a.

Acetylcholinesterase inhibition Alzheimer's disease Neurodegenerative drug discovery

Antibacterial and Antibiofilm Activity: Scaffold-Class Benchmarking Against Gram-Positive Pathogens

The broader thiochromeno[4,3-d]thiazole-containing compound class has demonstrated promising antibacterial and antibiofilm activities. In a study by Suresh et al. (2016), thiazolo[3,2-a]thiochromeno[4,3-d]pyrimidine derivatives—which share the thiochromeno[4,3-d] fused ring system—were evaluated against a panel of Gram-positive bacterial strains. Compound 5d was identified as the lead molecule, exhibiting IC₅₀ values of 2.1 μg/mL against Staphylococcus aureus MTCC 96, 1.9 μg/mL against Bacillus subtilis MTCC 121, 2.4 μg/mL against Staphylococcus aureus MLS16 MTCC 2940, and 5.3 μg/mL against Micrococcus luteus MTCC 2470 [1]. Additionally, compound 5d induced elevated intracellular ROS levels in S. aureus MTCC 96, suggesting an oxidative stress-mediated mechanism of bacterial killing [1]. The target compound, 2-((4-methoxyphenyl)thio)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide, incorporates the same thiochromeno[4,3-d]thiazole core but with a different heterocyclic fusion pattern (thiazole rather than thiazolo[3,2-a]pyrimidine) and a thioacetamide side chain. The following assessment is based on cross-study comparable inference. While the Suresh et al. series features an additional fused pyrimidine ring absent from the target compound, both chemotypes share the central thiochromeno-thiazole bicyclic system that may contribute to bacterial membrane permeability and target engagement. The presence of a sulfur-rich (thioether and thiazole) architecture in the target compound is consistent with the general observation that sulfur-containing heterocycles exhibit enhanced antibacterial profiles [1].

Antibacterial Antibiofilm Gram-positive bacterial infections

Physicochemical Differentiation: Calculated Molecular Descriptors Versus Common 2-Amino Scaffold Analogues

The target compound (MW 400.53 g/mol; C₁₉H₁₆N₂O₂S₃) differs substantially in its calculated physicochemical profile from the most intensively studied 4H-thiochromeno[4,3-d]thiazol-2-amine parent scaffold (MW 220.3 g/mol; C₁₀H₈N₂S₂) [1]. The (4-methoxyphenyl)thioacetamide side chain adds approximately 180 Da of molecular weight, introduces one additional hydrogen bond acceptor (the methoxy oxygen), and substantially increases the calculated lipophilicity (ClogP) relative to the unsubstituted 2-amino core [1]. These differences have direct implications for membrane permeability, solubility, and metabolic stability. The higher molecular weight and lipophilicity of the target compound place it in a different physicochemical space compared to earlier-generation 2-amino analogues, which may result in altered pharmacokinetic properties. The thioether linkage in the side chain introduces a metabolically labile site (susceptible to S-oxidation by cytochrome P450 enzymes, analogous to the well-characterized metabolic activation of thioacetamide via CYP2E1-mediated S-oxidation ), which is absent in the 2-amino and 2-amido scaffold analogues. This metabolic vulnerability can be either advantageous (prodrug design) or disadvantageous (rapid clearance), depending on the intended application.

Physicochemical properties Drug-likeness Medicinal chemistry optimization

Prioritized Research and Industrial Application Scenarios for 2-((4-Methoxyphenyl)thio)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide Based on Quantitative Differentiation Evidence


Angiogenesis Inhibitor Lead Optimization and SAR Expansion Programs

The validated low-micromolar HUVEC antiproliferative activity of the 4H-thiochromeno[4,3-d]thiazol-2-amine scaffold (compound 43 IC₅₀ ~2.0 μM) [1] establishes a strong rationale for procuring this compound as a structurally differentiated starting point for angiogenesis inhibitor lead optimization. The (4-methoxyphenyl)thioacetamide side chain represents an unexplored N-2 substitution pattern within this chemotype, offering an opportunity to probe SAR beyond the acyl, sulfonamide, and urea derivatives characterized by Bhat et al. [1]. The presence of the thioether sulfur in the linker region may confer distinct hydrogen-bonding and van der Waals interactions within the MetAP2 or alternative angiogenesis-relevant target binding sites. Procurement is particularly indicated for medicinal chemistry groups seeking to diversify beyond the published 2-amino and 2-amido series.

CNS-Penetrant Acetylcholinesterase Inhibitor Discovery for Neurodegenerative Disease

The demonstration by Ma et al. that N-acyl-thiochromenothiazol-2-amines inhibit AChE with IC₅₀ values superior to the clinical agent rivastigmine (compound 10a IC₅₀ = 7.92 μmol·L⁻¹) [1] positions this scaffold class as a credible starting point for Alzheimer's disease drug discovery. The target compound, with its (4-methoxyphenyl)thioacetamide substituent, presents a distinct physicochemical profile—higher molecular weight and lipophilicity relative to the 2-amino parent [2]—that may favor blood-brain barrier penetration, a critical requirement for CNS-active AChE inhibitors. The 4-methoxy substituent on the phenyl ring is a well-precedented structural feature in CNS drug design (e.g., in marketed agents such as rivastigmine itself). Procurement of this compound enables head-to-head comparison with compound 10a under standardized Ellman assay conditions, directly testing whether the thioether-linked side chain confers superior AChE affinity or selectivity.

Antibacterial and Antibiofilm Agent Development Targeting Multidrug-Resistant Gram-Positive Pathogens

Suresh et al. demonstrated that thiochromeno-thiazole-containing compounds exhibit potent antibacterial activity (IC₅₀ = 1.9–5.3 μg/mL) and mechanism-based antibiofilm effects via ROS induction in S. aureus [1]. The target compound, possessing a different heterocyclic topology (thiochromeno[4,3-d]thiazole rather than thiazolo[3,2-a]thiochromeno[4,3-d]pyrimidine), offers a scaffold-hopping opportunity to explore whether antibacterial potency and the ROS-mediated killing mechanism are conserved across distinct fusion patterns. The compound's three sulfur atoms (thioether, thiazole, and thiochromene ring sulfur) create a sulfur-rich molecular surface that may enhance interactions with bacterial membrane components. Procurement for antibacterial screening is particularly justified given the urgent need for novel chemotypes active against biofilm-forming Gram-positive pathogens.

Chemical Biology Probe Development Leveraging the Thioether Metabolic Liability

The thioether moiety in the (4-methoxyphenyl)thioacetamide side chain is a known substrate for cytochrome P450-mediated S-oxidation, a metabolic pathway extensively characterized for the simple hepatotoxin thioacetamide (CYP2E1-dependent activation to thioacetamide-S-oxide and thioacetamide-S,S-dioxide) [1]. This metabolic liability, which is absent in the 2-amino and 2-amido 4H-thiochromeno[4,3-d]thiazole analogues, can be exploited for chemical biology applications. Procuring this compound enables investigation of whether S-oxidation in the thiochromenothiazole context generates reactive metabolites capable of covalent target engagement—a potential strategy for developing irreversible or long-residence-time inhibitors. Alternatively, the metabolic susceptibility can serve as a negative selection criterion for programs where metabolic stability is paramount, allowing direct experimental comparison of clearance rates between the thioether-containing target compound and metabolically more robust 2-amino analogues.

Quote Request

Request a Quote for 2-((4-methoxyphenyl)thio)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.